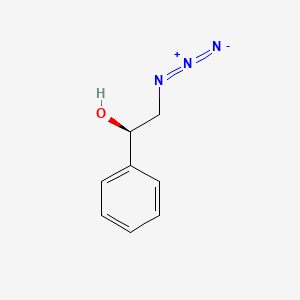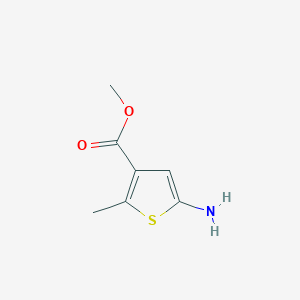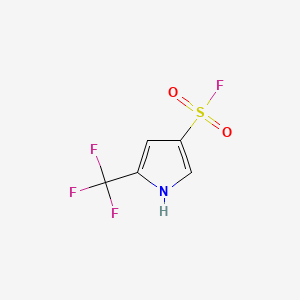
2-Bromobenzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H7BrN2O4S2 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromine atom and two sulfonamide groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzene-1,4-disulfonamide typically involves the bromination of benzene followed by sulfonation and subsequent amide formation. The process can be summarized as follows:
Sulfonation: The brominated benzene is then subjected to sulfonation using sulfuric acid (H2SO4) or oleum to introduce sulfonic acid groups.
Amide Formation: Finally, the sulfonic acid groups are converted to sulfonamide groups by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzene-1,4-disulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of oxidative phosphorylation (OXPHOS) in cancer cells . The compound inhibits complex I function and adenosine triphosphate (ATP) production, leading to cytotoxicity in cancer cells that rely on aerobic metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzene-1,4-disulfonamide can be compared with other similar compounds such as:
Benzene-1,4-disulfonamide: Lacks the bromine atom and has different chemical properties and reactivity.
2-Chlorobenzene-1,4-disulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodobenzene-1,4-disulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
1094671-89-2 |
|---|---|
Molekularformel |
C6H7BrN2O4S2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-bromobenzene-1,4-disulfonamide |
InChI |
InChI=1S/C6H7BrN2O4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) |
InChI-Schlüssel |
MTQRLTAFULNGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


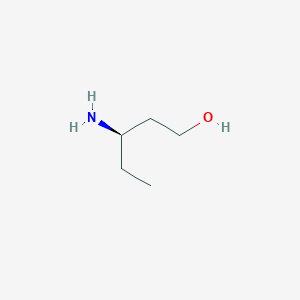
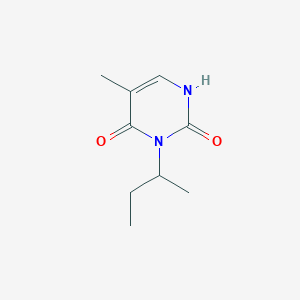
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
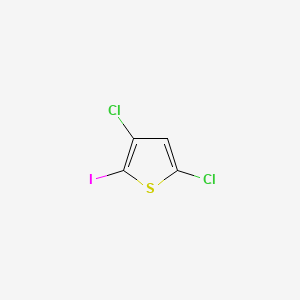
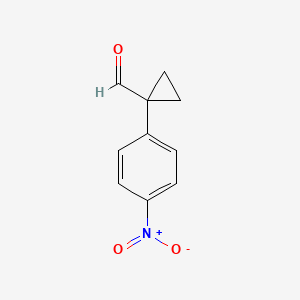
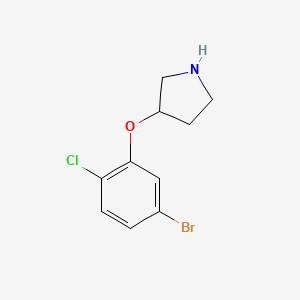
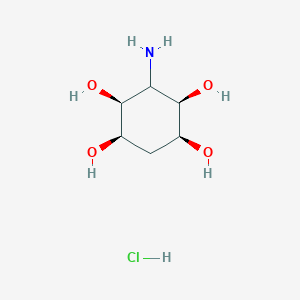
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

